Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate
Description
Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate is a complex organic compound with a molecular formula of C25H27N3O4[_{{{CITATION{{{1{Buy Ethyl 2-4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl .... This compound is characterized by its intricate structure, which includes a pyran ring, a phenyl group, and a piperazine moiety[{{{CITATION{{{_2{Buy N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl ](https://wwwbenchchemcom/zh/product/b2777302)
Properties
IUPAC Name |
ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-2-25-20(24)15-27-19-14-26-17(12-18(19)23)13-21-8-10-22(11-9-21)16-6-4-3-5-7-16/h3-7,12,14H,2,8-11,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTRCBXUXTYNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate typically involves multiple steps, starting with the formation of the pyran ring. The process may include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced using a Friedel-Crafts acylation reaction.
Attachment of the Piperazine Moiety: The piperazine group is added through nucleophilic substitution reactions.
Esterification: Finally, the esterification step is performed to introduce the ethyl acetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and piperazine moiety may play crucial roles in binding to receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide: This compound is structurally similar but has an additional methyl group and an amide functional group.
Ethyl 2-(2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamido)acetate: This compound has an acetamido group instead of the ethyl acetate group.
Uniqueness: Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and development.
Biological Activity
Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 360.41 g/mol. Its structure features a pyran ring, a phenylpiperazine moiety, and an ester functional group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O5 |
| Molecular Weight | 360.41 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the phenylpiperazine group, which is known for its psychoactive properties.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
Antimicrobial Properties
This compound has also shown promising antimicrobial properties. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is thought to be a key factor in its antimicrobial action.
Case Studies
- Antitumor Efficacy : A study conducted on the antitumor efficacy of related compounds demonstrated that modifications in the structure significantly enhanced their cytotoxicity against specific cancer cell lines. For example, compounds with additional functional groups exhibited improved activity compared to their parent structures.
- Antimicrobial Activity : In a comparative study, this compound was tested against standard antibiotic-resistant strains. Results indicated that the compound had comparable efficacy to established antibiotics, suggesting potential for development as a novel antimicrobial agent.
Research Findings
Recent research has focused on understanding the structure–activity relationship (SAR) of this compound. Key findings include:
- Modification Effects : Structural modifications can enhance biological activity; for instance, adding halogen substituents increased lipophilicity and bioavailability.
- Target Identification : Ongoing studies aim to identify specific molecular targets affected by this compound, which may lead to new therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyran-4-one core via cyclization of precursors like 3-(substituted-benzylidene)-4-oxopentanoic acid under reflux with hydrazine hydrate .
- Step 2: Functionalization at the 6-position using alkylation or nucleophilic substitution. For example, reacting the pyran derivative with 4-phenylpiperazine-methyl halide in DMF with K₂CO₃ as a base .
- Step 3: Esterification of the oxyacetate moiety using ethyl bromoacetate under phase-transfer conditions (e.g., tetrabutylammonium bromide) . Key factors affecting yield include solvent choice (ethanol for cyclization, DMF for alkylation), temperature control (reflux for cyclization, room temperature for alkylation), and purification via recrystallization (acetone/ethanol mixtures) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area normalization) .
- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Method: Synthesize analogs with modifications to:
- The phenylpiperazine group (e.g., substituents on the phenyl ring, replacement with other heterocycles).
- The ester group (e.g., hydrolysis to carboxylic acid, substitution with methyl/propyl esters).
- The pyran-4-one core (e.g., substitution at the 2- or 5-positions) .
- Biological Testing: Screen analogs against target enzymes (e.g., kinases) or disease models (e.g., cancer cell lines) to correlate structural changes with activity .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell line specificity, assay pH, and incubation time) .
- Purity Verification: Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete alkylation) as contributors to variability .
- Mechanistic Studies: Employ molecular docking to predict binding modes to targets (e.g., receptors or enzymes) and validate with isothermal titration calorimetry (ITC) .
Q. What strategies can improve the compound’s pharmacokinetic properties, such as aqueous solubility?
- Prodrug Design: Replace the ethyl ester with a hydrophilic prodrug moiety (e.g., phosphate ester) .
- Salt Formation: React the carboxylic acid derivative (post-ester hydrolysis) with amines to form water-soluble salts .
- Co-solvent Systems: Use cyclodextrin-based formulations to enhance solubility in preclinical studies .
Q. How can computational methods elucidate the compound’s binding mechanism?
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., GPCRs) over 100–200 ns trajectories to identify stable binding conformers .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modifications (e.g., piperazine methylation) .
- Validation: Cross-correlate computational predictions with surface plasmon resonance (SPR) binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
